molecular formula C15H20O4 B1325750 6-Oxo-6-(4-propoxyphenyl)hexanoic acid CAS No. 898791-76-9

6-Oxo-6-(4-propoxyphenyl)hexanoic acid

Cat. No. B1325750
M. Wt: 264.32 g/mol
InChI Key: XMSNWWVLDUULAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-6-(4-propoxyphenyl)hexanoic acid, also known as 6-OPH, is a synthetic non-steroidal androgen receptor antagonist that has been developed for the treatment of benign prostatic hyperplasia (BPH). It has been studied for its potential to reduce prostate size and improve urinary flow rate. 6-OPH has also been studied for its potential to reduce the risk of prostate cancer, as well as its ability to reduce the risk of cardiovascular and metabolic diseases.

Scientific Research Applications

DNA Sequencing and Protection

  • The derivative of levulinic acid, 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups. This derivative introduces a sensitive detectable protecting group usable in DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).

Structural Analysis and Crystallography

  • The crystal structures of derivatives of 6-oxo-6-(phenylamino)hexanoic acid have been determined, providing insights into their hydrogen-bond networks and molecular conformations (Feeder & Jones, 1994).

Chemical Synthesis and Reactions

  • 6-(Methylsulfinyl)hexanoic acid has been employed as a substitute in Swern oxidation reactions, converting alcohols to aldehydes or ketones. This modification allows for an easily separable, recyclable, and odorless sulfoxide (Liu & Vederas, 1996).
  • Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivative has been achieved from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

Medicinal Chemistry and Drug Development

  • N-ω-carbethoxypentyl-4-quinolones, synthesized from 6-[(4-Quinolinyl)oxy]hexanoic acids, were identified as a new class of leukotriene biosynthesis inhibitors (Desideri et al., 1997).

Material Science and Engineering

  • The development of novel anion exchange membranes using 6-(dimethylamino) hexanoic acid for acid recovery in diffusion dialysis processes has been explored, highlighting its potential in chemical engineering applications (Irfan et al., 2018).

Fluorescence and Photophysical Studies

  • 6-Oxo-6-(phenylamino)hexanoic acid and its analogs have been synthesized and studied for their fluorescence properties, with potential applications in biochemical and analytical research (Singh & Singh, 2007).

properties

IUPAC Name

6-oxo-6-(4-propoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-11-19-13-9-7-12(8-10-13)14(16)5-3-4-6-15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNWWVLDUULAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645442
Record name 6-Oxo-6-(4-propoxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6-(4-propoxyphenyl)hexanoic acid

CAS RN

898791-76-9
Record name 6-Oxo-6-(4-propoxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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